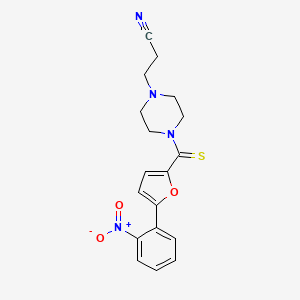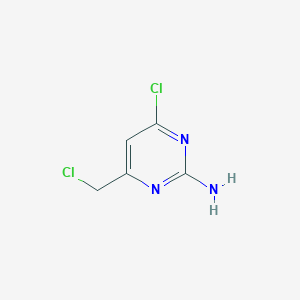![molecular formula C20H21N5O2 B2637619 3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-82-9](/img/structure/B2637619.png)
3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Potential Therapeutic Applications:
Imidazo[2,1-f]purine-2,4-dione derivatives, including compounds similar in structure to 3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been studied for their potential therapeutic applications. These compounds have shown affinity for various serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Specific derivatives have been identified as potent ligands for these receptors, indicating potential applications in treating disorders related to these neurotransmitter systems, such as depression and anxiety (Zagórska et al., 2015).
Molecular modeling studies have highlighted the significance of specific substituents in enhancing receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This provides a foundation for the design of new derivatives with improved therapeutic profiles (Zagórska et al., 2015).
Biological Evaluation and Pharmacological Studies
Pharmacological Evaluation of Derivatives:
A series of derivatives have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Some compounds displayed strong ligand properties for these receptors and weak inhibitory potencies for the phosphodiesterases. This has led to the identification of compounds with potential as antidepressant and/or anxiolytic agents. Preliminary pharmacological in vivo studies have supported these findings, with specific compounds showing promising results in animal models (Zagórska et al., 2016).
Octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have been synthesized and evaluated. These compounds have shown promising activity in in vitro competition binding experiments for serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, as well as inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These findings indicate potential for further research and development of these compounds for therapeutic applications (Zagórska et al., 2016).
Selectivity and Affinity Studies
Adenosine Receptor Antagonists:
- Some imidazo[2,1-f]purine-2,4-dione derivatives have been found to be potent and selective A(3) adenosine receptor antagonists. This finding is significant as adenosine receptors play crucial roles in various physiological processes, and their modulation can have therapeutic benefits. The high selectivity and potency of these compounds make them potential candidates for further drug development (Baraldi et al., 2005).
Propiedades
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-10-8-7-9-14(15)6-2/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBFZMZQGVWULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)
![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)

![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2637553.png)
![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2637557.png)
![3-[(2,6-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2637558.png)
